molecular formula C28H20O4S2 B11927865 5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene CAS No. 468751-39-5

5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene

Cat. No.: B11927865
CAS No.: 468751-39-5
M. Wt: 484.6 g/mol
InChI Key: YDDRLHCYJIKTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene is a chemical compound with the molecular formula C28H20O4S2 It is known for its unique structure, which includes two phenylsulfonyl groups attached to a dibenzo[a,e]cyclooctene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene typically involves the reaction of dibenzo[a,e]cyclooctene with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

Dibenzo[a,e]cyclooctene+2Phenylsulfonyl chlorideThis compound\text{Dibenzo[a,e]cyclooctene} + 2 \text{Phenylsulfonyl chloride} \rightarrow \text{this compound} Dibenzo[a,e]cyclooctene+2Phenylsulfonyl chloride→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups present in the molecule.

    Substitution: The phenylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce desulfonylated compounds.

Scientific Research Applications

5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying molecular interactions and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound’s unique structure allows it to fit into specific binding pockets, thereby affecting the function of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[a,e]cyclooctene: The parent compound without the phenylsulfonyl groups.

    5,11-Dimethyl-dibenzo[a,e]cyclooctene: A similar compound with methyl groups instead of phenylsulfonyl groups.

    5,11-Diphenyl-dibenzo[a,e]cyclooctene: A compound with phenyl groups instead of phenylsulfonyl groups.

Uniqueness

5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene is unique due to the presence of phenylsulfonyl groups, which impart distinct chemical properties such as increased stability and reactivity. These groups also enhance the compound’s ability to interact with biological molecules, making it a valuable tool in scientific research.

Properties

CAS No.

468751-39-5

Molecular Formula

C28H20O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene

InChI

InChI=1S/C28H20O4S2/c29-33(30,23-13-3-1-4-14-23)27-19-21-11-8-10-18-26(21)28(20-22-12-7-9-17-25(22)27)34(31,32)24-15-5-2-6-16-24/h1-20H

InChI Key

YDDRLHCYJIKTHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3C(=CC4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.